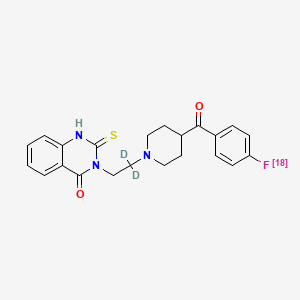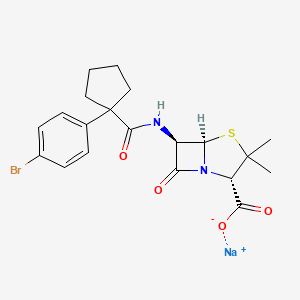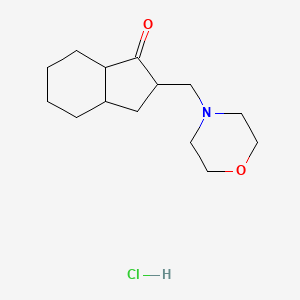
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C8H17N3O·HCl. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hydantoin and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then isolated and purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically obtained in crystalline form and subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with carboxyl groups in proteins and other biomolecules, leading to the formation of stable complexes. This interaction can affect the function and activity of the target molecules, making it useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is similar in structure and function, often used as a coupling agent in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in organic synthesis for similar purposes.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific structure, which allows it to form stable complexes with biomolecules. This property makes it particularly valuable in biochemical and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to form stable complexes with biomolecules make it a valuable tool in research and industry.
Propiedades
Número CAS |
86503-25-5 |
|---|---|
Fórmula molecular |
C8H16ClN3O2 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
Clave InChI |
YKJSEDJTRRYDHN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C(=O)CNC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


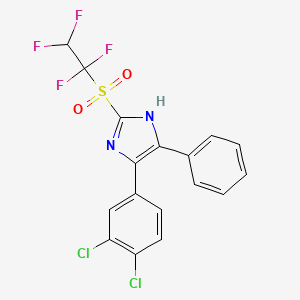
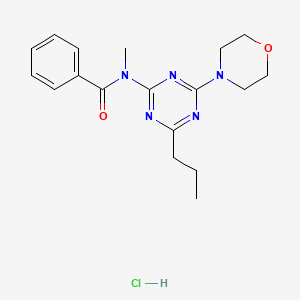
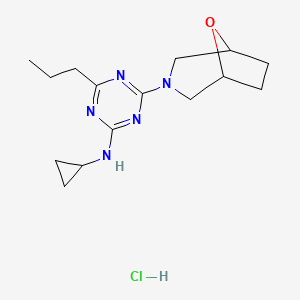
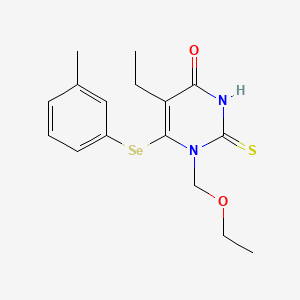
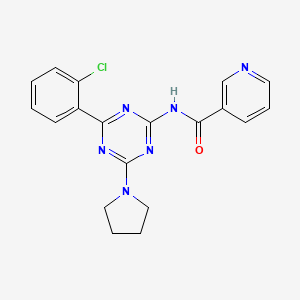
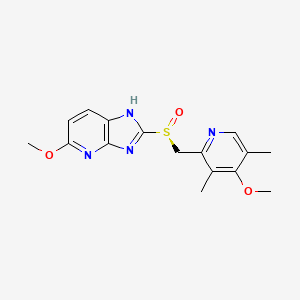

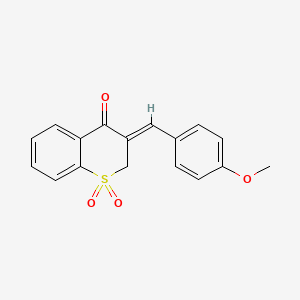
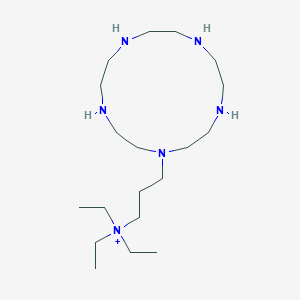
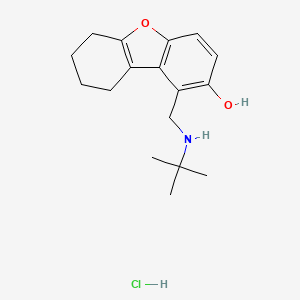
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
